
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of 3-(3-ethenylphenyl)acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction conditions often include heating the reactants to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated oxadiazole compounds.
Applications De Recherche Scientifique
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound’s interaction with cellular proteins and enzymes also plays a crucial role in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Ethenylphenyl)-2-ethanediol: This compound shares a similar ethenylphenyl group but differs in its functional groups and overall structure.
2-Phenyl-5-(2-[3-(trifluoromethyl)phenyl]vinyl)-1,3,4-oxadiazole: This compound has a similar oxadiazole core but includes a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
2-(3-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of the ethenylphenyl and oxadiazole groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
308355-96-6 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-(3-ethenylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12N2O/c1-2-12-7-6-10-14(11-12)16-18-17-15(19-16)13-8-4-3-5-9-13/h2-11H,1H2 |
Clé InChI |
PNKHOISHDWQLDZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
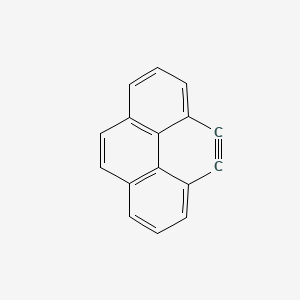
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
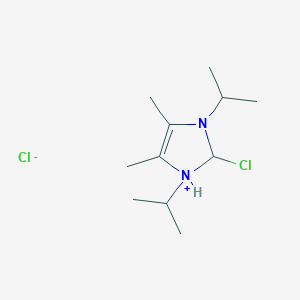
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
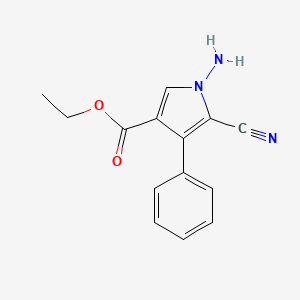
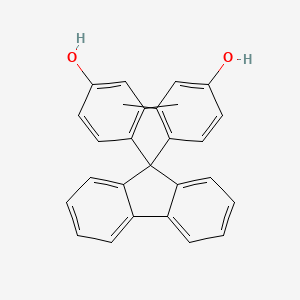
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
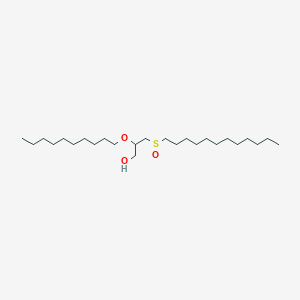
![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
